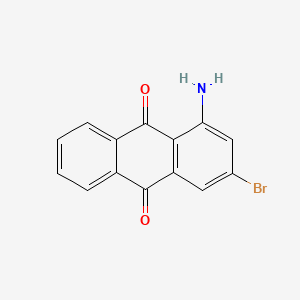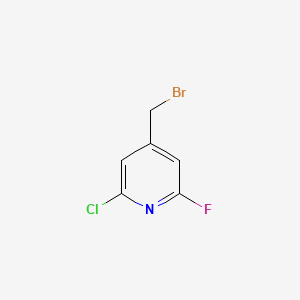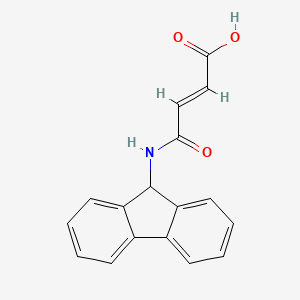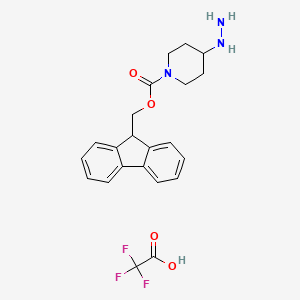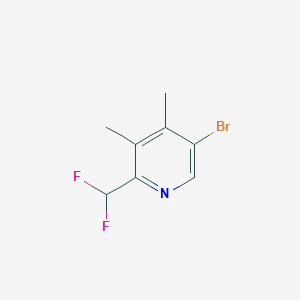
1,2,3,4-Tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroxyanthracene-9,10-dione is a chemical compound belonging to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This compound is characterized by its four hydroxyl groups attached to the anthracene core, making it a tetrahydroxy derivative of anthracene-9,10-dione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2,3,4-tetrahydroxyanthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroxyanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Both compounds have multiple hydroxyl groups, but their positions differ, leading to variations in their chemical properties and biological activities.
1,4-Dihydroxyanthracene-9,10-dione: This compound has fewer hydroxyl groups, which affects its reactivity and applications.
2,3,6,7-Tetrahydroxyanthracene-9,10-dione: Similar to this compound but with different hydroxyl group positions, resulting in distinct chemical behavior.
Propriétés
Numéro CAS |
69280-84-8 |
|---|---|
Formule moléculaire |
C14H8O6 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-9-5-3-1-2-4-6(5)10(16)8-7(9)11(17)13(19)14(20)12(8)18/h1-4,17-20H |
Clé InChI |
STROKFBTTJPGBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


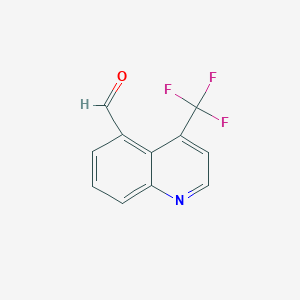
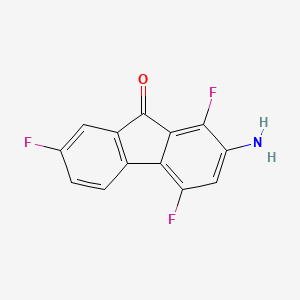
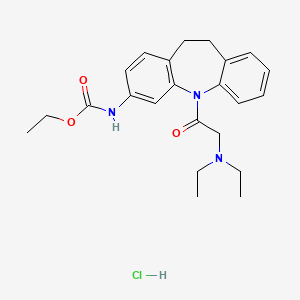
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
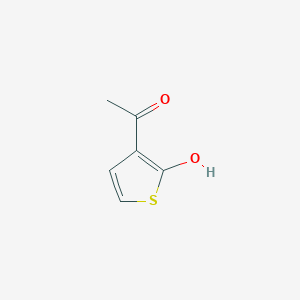
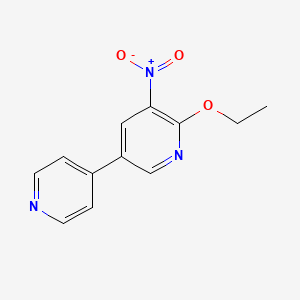
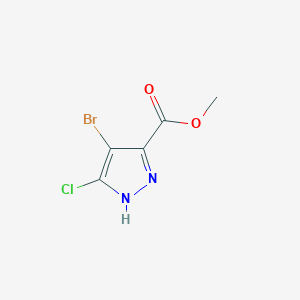
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
